An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-tert-Butyl-5-ethylphenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-tert-Butyl-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-tert-Butyl-5-ethylphenol. As a cornerstone of structural elucidation in organic chemistry, a thorough understanding of the NMR spectra of this compound is invaluable for its identification, purity assessment, and the characterization of its derivatives in various research and development settings. This document moves beyond a simple listing of chemical shifts to provide a deeper understanding of the underlying principles governing the spectral features of this substituted phenol.
Introduction to the Structural Elucidation of 2-tert-Butyl-5-ethylphenol by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a substituted phenol such as 2-tert-Butyl-5-ethylphenol, NMR serves as a primary tool for confirming its identity and for the structural characterization of related compounds. The electronic effects of the hydroxyl, tert-butyl, and ethyl substituents on the aromatic ring create a unique magnetic environment for each proton and carbon atom, resulting in a distinct and predictable NMR fingerprint.
This guide will delve into a detailed, atom-by-atom analysis of the predicted ¹H and ¹³C NMR spectra of 2-tert-Butyl-5-ethylphenol. The predicted chemical shifts are rationalized based on fundamental principles of NMR theory, including inductive effects, resonance effects, and steric interactions. Furthermore, to enhance the reliability of our analysis, we will draw comparisons with experimentally determined data for structurally analogous compounds.
Predicted ¹H NMR Spectral Analysis of 2-tert-Butyl-5-ethylphenol
The ¹H NMR spectrum of 2-tert-Butyl-5-ethylphenol is anticipated to display distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethyl and tert-butyl groups. The predicted chemical shifts, multiplicities, and integrations are discussed below. These predictions are based on established NMR prediction algorithms and are corroborated by data from similar compounds.[1][2][3]
Aromatic Protons (H-3, H-4, H-6):
The three protons on the aromatic ring are expected to appear in the range of δ 6.5-7.2 ppm. Their specific chemical shifts are influenced by the electronic nature of the substituents. The hydroxyl group is a strong electron-donating group through resonance, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the alkyl groups (tert-butyl and ethyl) are weakly electron-donating through induction.
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H-6: This proton is ortho to the bulky tert-butyl group and meta to the ethyl group. Steric hindrance from the adjacent tert-butyl group may influence its chemical environment. It is expected to appear as a doublet.
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H-4: This proton is para to the tert-butyl group and ortho to the ethyl group. It is expected to appear as a doublet of doublets or a multiplet due to coupling with both H-3 and the methylene protons of the ethyl group (a long-range coupling).
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H-3: This proton is meta to the tert-butyl group and ortho to the hydroxyl group. The strong shielding effect of the hydroxyl group will likely shift this proton upfield relative to the other aromatic protons. It is expected to appear as a doublet.
Phenolic Hydroxyl Proton (-OH):
The chemical shift of the phenolic -OH proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is typically observed as a broad singlet in the range of δ 4.5-5.5 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, this signal can shift significantly downfield.[4][5]
Ethyl Group Protons (-CH₂CH₃):
The ethyl group will give rise to two distinct signals:
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Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. Their chemical shift is expected to be around δ 2.5-2.7 ppm.
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Methyl Protons (-CH₃): These protons will appear as a triplet due to coupling with the two methylene protons, with an expected chemical shift of approximately δ 1.1-1.3 ppm.
tert-Butyl Group Protons (-C(CH₃)₃):
The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet. Due to the shielding effect of the alkyl group, this signal is expected to be found significantly upfield, typically around δ 1.3-1.5 ppm.
Predicted ¹³C NMR Spectral Analysis of 2-tert-Butyl-5-ethylphenol
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 2-tert-Butyl-5-ethylphenol, a total of 10 distinct carbon signals are expected (four for the aromatic ring with two quaternary carbons, and four for the alkyl substituents). The predicted chemical shifts are influenced by the same electronic and steric factors as in the ¹H NMR spectrum.[3][6][7]
Aromatic Carbons:
The chemical shifts of the aromatic carbons are expected in the range of δ 110-160 ppm.
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C-1 (C-OH): The carbon atom bearing the hydroxyl group is significantly deshielded and is expected to have the most downfield chemical shift among the aromatic carbons, typically in the range of δ 150-155 ppm.
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C-2 (C-tert-Butyl): This quaternary carbon, attached to the tert-butyl group, will also be deshielded, with a predicted chemical shift around δ 135-140 ppm.
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C-5 (C-Ethyl): The carbon atom to which the ethyl group is attached is also a quaternary carbon and is expected to resonate in the region of δ 140-145 ppm.
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C-3, C-4, C-6: The protonated aromatic carbons will have chemical shifts influenced by their position relative to the substituents. C-3 and C-6, being ortho and para to the electron-donating hydroxyl group, will be shielded and appear more upfield compared to C-4.
Alkyl Carbons:
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tert-Butyl Group:
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Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to appear around δ 34-36 ppm.
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Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give a single, intense signal in the upfield region, typically around δ 30-32 ppm.
-
-
Ethyl Group:
-
Methylene Carbon (-CH₂-): The methylene carbon, being attached to the aromatic ring, will be more deshielded than the methyl carbon, with an expected chemical shift in the range of δ 28-30 ppm.
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Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group will be the most shielded carbon in the molecule, appearing at approximately δ 15-17 ppm.
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Summary of Predicted NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-tert-Butyl-5-ethylphenol in CDCl₃. These values are derived from computational models and should be considered as estimates.[1][2][3][6] Experimental verification is always recommended for definitive assignment.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -OH | 4.5 - 5.5 | br s | 1H | - |
| H-3 | ~6.7 | d | 1H | ~115 |
| H-4 | ~7.0 | dd | 1H | ~127 |
| H-6 | ~6.9 | d | 1H | ~125 |
| -CH₂CH₃ | ~2.6 | q | 2H | ~29 |
| -CH₂CH₃ | ~1.2 | t | 3H | ~16 |
| -C(CH₃)₃ | ~1.4 | s | 9H | ~31 |
| C-1 | - | - | - | ~152 |
| C-2 | - | - | - | ~137 |
| C-5 | - | - | - | ~142 |
| -C (CH₃)₃ | - | - | - | ~34 |
Experimental Workflow for NMR Sample Preparation
To obtain high-quality NMR spectra, proper sample preparation is crucial. The following is a standard protocol for preparing a sample of 2-tert-Butyl-5-ethylphenol for NMR analysis.
Logical Relationships in Spectral Interpretation
The assignment of NMR signals is a logical process that involves considering chemical shifts, coupling patterns, and integration. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming assignments.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 2-tert-Butyl-5-ethylphenol. By combining theoretical predictions with comparative data from analogous structures, we have established a robust framework for the interpretation of its NMR spectra. The detailed analysis of substituent effects on chemical shifts offers valuable insights for researchers working with this compound and its derivatives. The provided experimental and interpretive workflows serve as a practical guide for obtaining and assigning high-quality NMR data, ensuring scientific rigor in structural elucidation.
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